3-(3,4-Difluorophenyl)-1-propene 3-(3,4-Difluorophenyl)-1-propene
Brand Name: Vulcanchem
CAS No.: 842124-23-6
VCID: VC2164910
InChI: InChI=1S/C9H8F2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2
SMILES: C=CCC1=CC(=C(C=C1)F)F
Molecular Formula: C9H8F2
Molecular Weight: 154.16 g/mol

3-(3,4-Difluorophenyl)-1-propene

CAS No.: 842124-23-6

Cat. No.: VC2164910

Molecular Formula: C9H8F2

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Difluorophenyl)-1-propene - 842124-23-6

Specification

CAS No. 842124-23-6
Molecular Formula C9H8F2
Molecular Weight 154.16 g/mol
IUPAC Name 1,2-difluoro-4-prop-2-enylbenzene
Standard InChI InChI=1S/C9H8F2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2
Standard InChI Key HGVWMBUJTONIAG-UHFFFAOYSA-N
SMILES C=CCC1=CC(=C(C=C1)F)F
Canonical SMILES C=CCC1=CC(=C(C=C1)F)F

Introduction

Structural Characteristics and Basic Properties

Molecular Structure and Identification

3-(3,4-Difluorophenyl)-1-propene is characterized by a propene group (allyl group) attached to a benzene ring containing two fluorine atoms at the 3 and 4 positions. This positioning of the fluorine atoms creates a unique electronic distribution that influences the compound's reactivity and physical properties.

The compound is identified by its CAS number 842124-23-6 and can be characterized using various spectroscopic and analytical techniques. The molecular structure consists of a phenyl ring with fluorine substituents at the meta and para positions relative to the propene side chain.

Physical and Chemical Properties

The physical and chemical properties of 3-(3,4-Difluorophenyl)-1-propene are primarily influenced by the presence of the difluorophenyl group and the terminal alkene functionality. While specific experimental data for this exact compound is limited in the available literature, its properties can be inferred from related fluorinated compounds.

Based on structural analysis, 3-(3,4-Difluorophenyl)-1-propene is expected to be a colorless to pale yellow liquid at room temperature with limited water solubility but good solubility in common organic solvents such as dichloromethane, toluene, and acetone.

PropertyValue/Description
Molecular FormulaC₉H₈F₂
Molecular WeightApproximately 154.16 g/mol (based on similar compounds)
Physical StateLiquid (at room temperature)
SolubilityLimited in water; soluble in organic solvents
ReactivityReactive at the terminal alkene; moderately reactive aromatic ring
StabilityGenerally stable under normal conditions

Synthesis Methods and Production

Synthetic Challenges and Considerations

The synthesis of fluorinated organic compounds presents specific challenges related to the electron-withdrawing nature of fluorine atoms. The 3,4-difluoro substitution pattern can influence the reactivity of the aromatic ring in coupling reactions, potentially requiring adjusted reaction conditions compared to non-fluorinated analogs.

When considering industrial-scale production, factors such as reagent toxicity, environmental impact, and process safety become particularly important. Alternative approaches that avoid the use of hazardous reagents while maintaining high yield and selectivity are actively being developed, as evidenced by patent literature for related fluorinated compounds .

Structure-Activity Relationships and Comparative Analysis

Comparison with Related Fluorinated Compounds

The specific positioning of fluorine atoms in 3-(3,4-Difluorophenyl)-1-propene distinguishes it from structurally similar compounds. A comparative analysis with related compounds provides insight into the structure-activity relationships that govern its chemical behavior.

When compared to 3-(2,4-difluorophenyl)-1-propene, which has fluorine atoms at the 2 and 4 positions, the 3,4-difluoro substitution pattern in our target compound creates a different electronic environment around the aromatic ring . This difference can significantly impact properties such as dipole moment, reactivity in substitution reactions, and potential interactions with biological targets.

The table below compares key parameters between 3-(3,4-Difluorophenyl)-1-propene and its structural isomer:

Parameter3-(3,4-Difluorophenyl)-1-propene3-(2,4-Difluorophenyl)-1-propene
CAS Number842124-23-6Related to CID 24722023
Molecular FormulaC₉H₈F₂C₉H₈F₂
Fluorine Positions3,4 (meta, para)2,4 (ortho, para)
Electronic EffectsDistributed electron withdrawalLocalized ortho effect plus para effect
Predicted CCS [M+H]⁺Not available in search results132.7 Ų

Effect of Fluorine Substitution Pattern

The 3,4-difluoro substitution pattern in 3-(3,4-Difluorophenyl)-1-propene creates a unique electronic environment that influences both the aromatic ring's reactivity and the behavior of the propene side chain. Fluorine atoms are highly electronegative and can withdraw electron density from the aromatic system through both inductive and resonance effects.

This particular substitution pattern likely produces a more uniform electron withdrawal compared to the 2,4-pattern, where the ortho-fluorine can exert additional steric effects. The meta- and para-positioned fluorine atoms in 3-(3,4-Difluorophenyl)-1-propene primarily influence reactivity through electronic effects rather than steric hindrance.

These electronic effects can significantly impact the compound's:

  • Acidity of benzylic protons

  • Stability of carbocations formed during reactions

  • π-electron distribution within the aromatic system

  • Reactivity in electrophilic and nucleophilic substitution reactions

Applications in Chemical Research and Industry

Synthetic Intermediate Applications

The primary application of 3-(3,4-Difluorophenyl)-1-propene appears to be as a synthetic intermediate in the preparation of more complex molecules. The compound provides a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and specialty materials that require the specific 3,4-difluorophenyl moiety.

The terminal alkene functionality serves as an excellent handle for further functionalization through various chemical transformations:

TransformationResulting FunctionalityPotential Applications
Hydroboration-oxidationPrimary alcoholPharmaceutical intermediates
EpoxidationEpoxideMonomers for polymers, pharmaceutical building blocks
HydrogenationPropyl derivativeStabilized compounds with reduced reactivity
OzonolysisAldehydeCarbonyl-containing building blocks
Heck couplingExtended conjugationMaterials with specific electronic properties

Research Applications

In research settings, 3-(3,4-Difluorophenyl)-1-propene serves as a valuable model compound for studying the effects of fluorine substitution on chemical reactivity and physical properties. The specific 3,4-difluoro substitution pattern creates a distinct electronic environment that can be compared with other substitution patterns to develop structure-activity relationships.

The compound may also find applications in materials science, particularly in the development of functional materials where the fluorine atoms can impart specific properties such as hydrophobicity, thermal stability, or unique electronic characteristics.

Chemical Reactivity and Mechanism of Action

Reactivity Profile

The reactivity of 3-(3,4-Difluorophenyl)-1-propene is primarily dictated by the terminal alkene functionality and the electronic effects of the difluorophenyl group. The terminal alkene can participate in a wide range of addition reactions, while the aromatic ring, modified by the electron-withdrawing fluorine atoms, exhibits altered reactivity in electrophilic aromatic substitution reactions.

When engaging in chemical reactions, the compound can interact with various reagents and catalysts through specific mechanisms. The electron-withdrawing nature of the fluorine atoms can enhance the electrophilicity of certain carbon centers, influencing reaction pathways and product distributions.

Analytical Characterization and Identification

Spectroscopic Properties

Spectroscopic techniques are essential for the identification and characterization of 3-(3,4-Difluorophenyl)-1-propene. While specific spectroscopic data for this compound is limited in the provided search results, expected spectroscopic features can be inferred based on its structure and similar compounds.

In nuclear magnetic resonance (NMR) spectroscopy, characteristic signals would be expected for:

  • Terminal alkene protons (typically 5-6 ppm range)

  • Aromatic protons (6.5-8 ppm range, with splitting patterns influenced by the fluorine atoms)

  • Methylene protons connecting the alkene and aromatic ring (3-4 ppm range)

The fluorine atoms would produce characteristic signals in ¹⁹F NMR, with coupling to nearby protons providing valuable structural information.

Chromatographic Analysis

Chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are valuable for the purification and analysis of 3-(3,4-Difluorophenyl)-1-propene. These techniques can be coupled with mass spectrometry (MS) to provide additional structural confirmation.

Based on similar compounds, expected mass spectral features would include:

  • Molecular ion peak at m/z 154 (corresponding to the molecular formula C₉H₈F₂)

  • Fragment ions resulting from the loss of fluorine atoms or cleavage of the propene side chain

  • Characteristic isotope patterns associated with the compound's elemental composition

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